Optical Purity and Stereochemical Integrity: Distinguishing L- from D-Enantiomer via Specific Rotation
The specific optical rotation ([α]20/D) provides a direct, quantitative measure of stereochemical identity and purity, essential for applications requiring defined chirality. Boc-3-(2-naphthyl)-L-alanine (L-isomer) exhibits a large positive rotation, while its D-enantiomer exhibits a near-equal magnitude but negative rotation . This stark contrast enables unambiguous identification and quality verification, preventing the inadvertent use of the incorrect stereoisomer, which would produce a diastereomeric peptide with altered biological activity.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | +45 ± 2° (c = 2 in EtOH) |
| Comparator Or Baseline | Boc-3-(2-naphthyl)-D-alanine: -43 ± 2° (c = 1.049 in ethanol) |
| Quantified Difference | Δ ≈ 88° (magnitude of total difference) |
| Conditions | Polarimetry at 20°C, using sodium D-line, in ethanol solution. |
Why This Matters
This large differential in optical rotation ensures precise quality control for stereochemical identity, which is critical because peptides containing D-2-Nal versus L-2-Nal can have profoundly different receptor binding profiles and metabolic stability.
